molecular formula C13H20N2O2S B5708599 1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine CAS No. 6035-81-0

1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine

Cat. No.: B5708599
CAS No.: 6035-81-0
M. Wt: 268.38 g/mol
InChI Key: XFHREGBEBGGVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylbenzyl)-4-(methylsulfonyl)piperazine is a chemical compound that belongs to the piperazine family Piperazine derivatives are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine typically involves the reaction of 2-methylbenzyl chloride with piperazine in the presence of a base, followed by the introduction of a methylsulfonyl group. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux conditions

The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the benzyl chloride, followed by sulfonylation to introduce the methylsulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylbenzyl)-4-(methylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a sulfone.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.

    Substitution: Various nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of this compound sulfone.

    Reduction: Formation of 1-(2-methylbenzyl)-4-(methylthio)piperazine.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for various functionalized piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylbenzyl)piperazine: Lacks the methylsulfonyl group, which may result in different biological activities and chemical reactivity.

    4-(Methylsulfonyl)piperazine: Lacks the benzyl group, which may affect its binding affinity and specificity for certain targets.

    1-Benzyl-4-(methylsulfonyl)piperazine: Similar structure but with different substitution patterns, leading to variations in properties and applications.

Uniqueness

1-(2-Methylbenzyl)-4-(methylsulfonyl)piperazine is unique due to the presence of both the 2-methylbenzyl and methylsulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-4-methylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-12-5-3-4-6-13(12)11-14-7-9-15(10-8-14)18(2,16)17/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHREGBEBGGVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60975765
Record name 1-(Methanesulfonyl)-4-[(2-methylphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6035-81-0
Record name 1-(Methanesulfonyl)-4-[(2-methylphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.